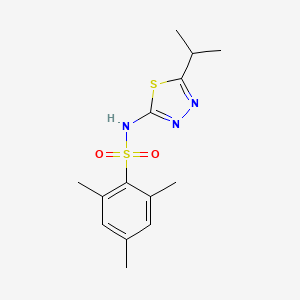![molecular formula C14H17ClFNOS B5852900 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCT137690 and is a potent inhibitor of the protein kinases CHK1 and CHK2.
Mécanisme D'action
CCT137690 inhibits CHK1 and CHK2 by binding to the ATP-binding site of these kinases. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of CHK1 and CHK2 also leads to the accumulation of DNA damage, making cancer cells more susceptible to DNA-damaging agents.
Biochemical and Physiological Effects
CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents and radiation therapy. In addition, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CCT137690 has several advantages for lab experiments. It is a potent and selective inhibitor of CHK1 and CHK2, making it a valuable tool for studying the DNA damage response pathway. CCT137690 has also been shown to have minimal toxicity in normal cells, making it a safe compound to work with. However, CCT137690 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, the synthesis of CCT137690 is complex and requires specialized equipment, which may limit its availability.
Orientations Futures
For research on CCT137690 include the development of combination therapies, identification of biomarkers, and optimization of the synthesis method.
Méthodes De Synthèse
The synthesis of CCT137690 involves a series of chemical reactions. The starting material is 2-chloro-6-fluorobenzyl alcohol, which is reacted with thioacetic acid to form the thioester intermediate. The thioester intermediate is then reacted with cyclopentylamine and acetic anhydride to form the final product, 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide. The synthesis of CCT137690 has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
CCT137690 has been extensively studied for its potential applications in cancer therapy. The protein kinases CHK1 and CHK2 are involved in the DNA damage response pathway, which is critical for maintaining genomic stability. Inhibition of CHK1 and CHK2 can sensitize cancer cells to DNA-damaging agents, making CCT137690 a potential chemotherapeutic agent. CCT137690 has also been shown to enhance the efficacy of radiation therapy in cancer cells.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNOS/c15-12-6-3-7-13(16)11(12)8-19-9-14(18)17-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGUULMJVTCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)

![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)


